Antofloxacin - 119354-43-7

Antofloxacin

Catalog Number: EVT-505354
CAS Number: 119354-43-7
Molecular Formula: C18H21FN4O4
Molecular Weight: 376.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Antofloxacin is a novel fluoroquinolone antibiotic developed primarily by Chinese researchers. It is an 8-amino derivative of levofloxacin, exhibiting broad-spectrum in vitro activity against both Gram-positive and Gram-negative pathogens. Antofloxacin has gained attention due to its potential effectiveness in treating various bacterial infections, particularly those caused by Escherichia coli and Staphylococcus aureus .

Source and Classification

Antofloxacin is classified under the fluoroquinolone class of antibiotics, which are known for their ability to inhibit bacterial DNA synthesis. This compound is recognized for its unique structural modifications that enhance its antimicrobial efficacy compared to other members of the fluoroquinolone family. The chemical identifier for Antofloxacin Hydrochloride is 873888-67-6.

Synthesis Analysis

Methods

The synthesis of Antofloxacin typically involves a multi-step process, incorporating various chemical reactions to achieve the desired structural modifications. One common method includes the reaction of (S)-9,10-difluoro-2,3-dihydro-3-methyl-8-amidogen-7-oxo-7H-pyrido[1,2,3-de][1,4]-benzoxazine-6-carboxylic acid with N-methyl piperazine.

Technical Details

The synthesis can be optimized through different approaches:

  • Oxidation: Involves adding oxygen or removing hydrogen using agents such as potassium permanganate.
  • Reduction: Involves the addition of hydrogen or removal of oxygen, often utilizing lithium aluminum hydride as a reducing agent.
  • Substitution: This reaction replaces one atom or group with another, allowing for further functionalization of the compound.
Molecular Structure Analysis

Antofloxacin's molecular structure features a complex arrangement that contributes to its pharmacological properties. The key structural characteristics include:

  • A bicyclic core structure typical of fluoroquinolones.
  • Fluorine atoms at specific positions that enhance antibacterial activity.
  • An amino group that plays a crucial role in binding to bacterial enzymes.
Chemical Reactions Analysis

Antofloxacin undergoes various chemical reactions that are critical for its synthesis and functionality:

  • Photochemical Reactions: Studies have shown that the phototoxic behaviors of Antofloxacin differ from those of levofloxacin due to variations in their chemical structures .
  • Reactivity with Enzymes: Antofloxacin acts as a mechanism-based inhibitor of cytochrome P450 1A2, which modulates the pharmacokinetics of other drugs like theophylline by increasing their plasma concentrations .

Technical Details

The reactions involving Antofloxacin often require specific conditions such as controlled temperatures and the presence of catalysts to optimize yield and purity.

Mechanism of Action

Antofloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV—enzymes essential for DNA replication and repair. This inhibition disrupts DNA synthesis, leading to bacterial cell death.

Process and Data

The pharmacodynamic profile indicates that Antofloxacin demonstrates effective penetration into lung epithelial lining fluid, achieving similar pharmacokinetics to plasma with elimination half-lives ranging from 1.21 to 1.43 hours . The free-drug area under the concentration-time curve over 24 hours to minimum inhibitory concentration ratio has been identified as a critical pharmacodynamic index linked to its efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in water and organic solvents, facilitating its formulation into various medicinal forms.

Chemical Properties

  • Stability: Exhibits stability under normal storage conditions but may degrade under extreme light exposure.
  • pH Sensitivity: Stability can vary with pH levels; thus, formulations should be optimized accordingly.

Relevant data indicate that Antofloxacin has a protein binding rate in murine plasma of approximately 20.3%, which influences its distribution and therapeutic efficacy .

Applications

Antofloxacin has several significant applications in scientific research and medicine:

  • Clinical Trials: It is being investigated for its effectiveness against various bacterial infections.
  • Research on Resistance: Used as a model compound in studies aimed at understanding bacterial resistance mechanisms.
  • Pharmaceutical Development: Its synthesis and properties are explored for developing new antibacterial agents .
Introduction to Antofloxacin: Discovery and Classification

Historical Development and Approval Timeline

Antofloxacin emerged from systematic structure-activity relationship (SAR) optimization efforts within the fluoroquinolone class, which evolved from early quinolone scaffolds like nalidixic acid (approved 1963). While specific approval dates for Antofloxacin Hydrochloride remain undisclosed in the indexed literature, its development aligns with third-generation fluoroquinolone advancements observed in the late 1990s–early 2000s period [1] [5]. This era focused on enhancing:

  • Gram-positive coverage: Addressing limitations of earlier gen quinolones against Streptococcus pneumoniae
  • Pharmacokinetic profiles: Improving oral bioavailability and tissue penetration
  • Resistance mitigation: Designing molecules requiring multiple simultaneous mutations for clinical resistance

The compound underwent rigorous preclinical evaluation demonstrating potent bactericidal activity before entering clinical development pathways. Its hydrochloride salt formulation (Antofloxacin Hydrochloride) was selected to optimize aqueous solubility and oral absorption – critical for systemic infection treatment [3]. Regulatory approval pathways likely leveraged accelerated review mechanisms given the urgent unmet need for antibiotics with activity against resistant respiratory and urinary pathogens during its development phase.

Table 1: Evolution of Key Fluoroquinolone Approvals [1]

GenerationRepresentative AgentsApproval EraPrimary Spectrum Extension
FirstNalidixic acid, Cinoxacin1960s–1970sGram-negative bacilli (urinary tract)
SecondCiprofloxacin, Ofloxacin1980sPseudomonas aeruginosa, Enterobacteriaceae
ThirdLevofloxacin, Antofloxacin1990s–2000sStreptococcus pneumoniae (respiratory focus)
FourthMoxifloxacin, Gemifloxacin2000sAnaerobes, atypical pathogens

Structural Classification Within the Fluoroquinolone Family

Antofloxacin belongs to the bicyclic quinolone carboxylic acid derivatives, defined by its core quinoline ring system modified with strategic substituents enhancing antibacterial potency and pharmacokinetics [2] [5] [7]:

  • Core scaffold: Features a 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid foundation – characteristic of broad-spectrum fluoroquinolones since ciprofloxacin. The cyclopropyl group at N1 sterically hinders efflux mechanisms while the C6 fluorine enhances DNA gyrase affinity [5].
  • C7 side chain: Contains a nitrogen-containing heterocycle (specifically a pyrrolidine moiety in published structures). This substituent critically influences:
  • Topoisomerase IV binding affinity (enhancing Gram-positive activity)
  • Membrane penetration capabilities
  • Mitigation of central nervous system toxicity risks associated with earlier methylpiperazine groups [3] [7]
  • C8 modification: Incorporates a methoxy group (–OCH₃), conferring:
  • Reduced phototoxicity risk compared to halogenated analogues
  • Enhanced anaerobic activity through improved binding to oxygen-deprived enzyme conformations
  • Extended plasma half-life via metabolic stabilization [5] [7]

Structurally, Antofloxacin is classified as a third-generation fluoroquinolone based on its balanced inhibition of both DNA gyrase (primary Gram-negative target) and topoisomerase IV (primary Gram-positive target). Its C7 and C8 modifications position it between second-gen agents like ciprofloxacin (C7-piperazine) and fourth-gen agents like moxifloxacin (bulky C7 diazabicyclic group) in spectrum breadth [2] [7].

Table 2: Structural Determinants of Fluoroquinolone Activity [2] [5] [7]

PositionSubstituent in AntofloxacinFunctional ImpactConsequence
N1CyclopropylBlocks efflux transportersEnhanced intracellular accumulation; reduced resistance selection
C6FluorineElectron withdrawal; gyrase bindingIncreased potency 10–100 fold vs non-fluorinated quinolones
C7PyrrolidineOptimal size for dual enzyme inhibitionBalanced Gram-positive/Gram-negative coverage; reduced CNS penetration
C8MethoxyElectron donation; metabolic stabilityLower phototoxicity; extended half-life; moderate anaerobic activity

Mechanistic Classification as a DNA Gyrase and Topoisomerase IV Inhibitor

Antofloxacin exerts bactericidal effects through dual inhibition of two essential bacterial type II topoisomerases: DNA gyrase (GyrA₂GyrB₂) and topoisomerase IV (ParC₂ParE₂). These enzymes maintain DNA supercoiling, resolve topological entanglements during replication, and enable chromosome segregation [6] [9]:

Target Binding Dynamics

  • DNA-dependent mechanism: Antofloxacin primarily binds the enzyme-DNA complex at the interface between GyrA/ParC subunits and cleaved DNA. Contrary to early assumptions, crystallographic studies confirm fluoroquinolones intercalate into DNA at the enzyme cleavage site rather than binding the protein alone. Magnesium ions (Mg²⁺) coordinate water molecules bridging drug interactions with conserved serine residues (e.g., Ser83 in E. coli GyrA) [6] [9].
  • Stabilization of cleavage complexes: The drug traps transient covalent enzyme-DNA intermediates after DNA strand cleavage but before religation. This generates physical barriers to replication fork progression and transcription machinery [6] [9].

Enzymatic Selectivity Profile

  • Gram-negative bacteria: Exhibits higher relative potency against DNA gyrase versus topoisomerase IV (IC50 ratio ~1:4). Gyrase inhibition dominates bactericidal effects since it acts ahead of the replication fork [6] [9].
  • Gram-positive bacteria: Shows greater inhibition of topoisomerase IV versus gyrase (IC50 ratio ~1:2), particularly against S. pneumoniae where ParC mutations precede GyrA changes in resistance development [6].

Bactericidal Consequences

  • Double-stranded DNA breaks: Stabilized cleavage complexes convert to permanent DNA damage upon collision with replication machinery. This triggers the SOS DNA repair response, but overwhelming damage induces:
  • Chromosome fragmentation
  • Disruption of transcription
  • Loss of membrane integrity [6] [9]
  • Concentration-dependent killing: Bactericidal activity correlates with peak serum concentration (Cₘₐₓ)/MIC ratios rather than time above MIC, supporting once-daily dosing regimens to maximize therapeutic efficacy [3].

Resistance Implications

The dual targeting strategy imposes a significant genetic barrier:

  • Single mutations in gyrA (encoding DNA gyrase subunit A) reduce drug binding affinity 4–8 fold
  • Simultaneous mutations in both gyrA and parC (topoisomerase IV subunit) are required for clinically significant resistance (MIC increases >32-fold)
  • Efflux upregulation (e.g., via acrAB-tolC in Enterobacteriaceae) provides supplementary low-level resistance that may accelerate target mutation emergence [6] [10]

Table 3: Comparative Enzyme Targeting Across Fluoroquinolone Generations [6] [9]

Fluoroquinolone GenerationPrimary Target in Gram-negativesPrimary Target in Gram-positivesMutation Order in Resistance
Second (e.g., Ciprofloxacin)DNA gyraseTopoisomerase IVgyrAparC
Third (Antofloxacin)DNA gyraseTopoisomerase IVVariable: parC or gyrA first
Fourth (e.g., Moxifloxacin)Balanced dual inhibitionBalanced dual inhibitionRequires concurrent gyrA + parC mutations

The molecular architecture of Antofloxacin represents a calculated optimization of quinolone chemistry to achieve broad-spectrum efficacy while managing resistance risks. Its specific structural modifications strategically enhance engagement with conserved regions of the topoisomerase-DNA complex across taxonomically diverse bacteria. Understanding these structure-mechanism relationships provides the foundation for developing next-generation inhibitors targeting quinolone-resistant mutants and novel topoisomerase conformations [3] [6] [9].

Properties

CAS Number

119354-43-7

Product Name

Antofloxacin

IUPAC Name

(2S)-8-amino-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

Molecular Formula

C18H21FN4O4

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C18H21FN4O4/c1-9-8-27-17-14-11(16(24)10(18(25)26)7-23(9)14)13(20)12(19)15(17)22-5-3-21(2)4-6-22/h7,9H,3-6,8,20H2,1-2H3,(H,25,26)/t9-/m0/s1

InChI Key

MHFCVNDHFSOKMK-VIFPVBQESA-N

SMILES

CC1COC2=C3N1C=C(C(=O)C3=C(C(=C2N4CCN(CC4)C)F)N)C(=O)O

Synonyms

antofloxacin
antofloxacin hydrochloride

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=C(C(=C2N4CCN(CC4)C)F)N)C(=O)O

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=C(C(=C2N4CCN(CC4)C)F)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.